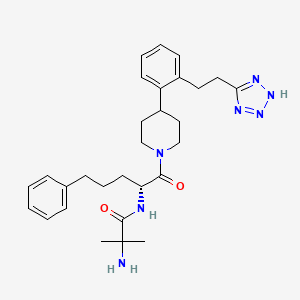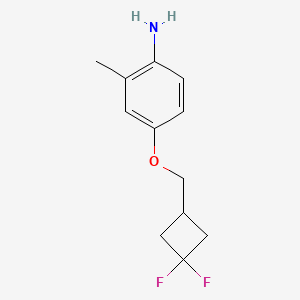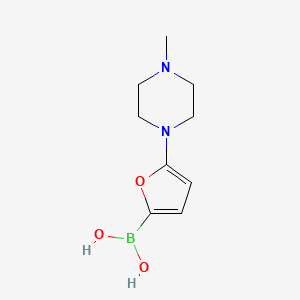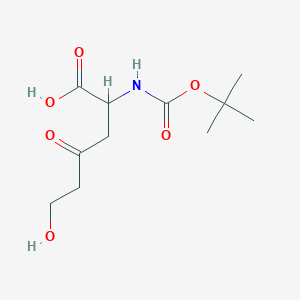
Substituted piperidines-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Substituted piperidines-1 are a class of organic compounds characterized by a six-membered ring containing one nitrogen atom and various substituents attached to the ring. These compounds are significant in medicinal chemistry due to their presence in numerous pharmaceuticals and natural products. The piperidine ring is a versatile scaffold that can be functionalized to enhance biological activity and selectivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Substituted piperidines-1 can be synthesized through various methods, including:
Reductive Amination: This method involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.
Cyclization Reactions: Cyclization of 1,3-dicarbonyl compounds, aromatic aldehydes, and amines using polystyrene sulfonic acid as a catalyst.
Intramolecular Hydroamination: Cyclization of 2-substituted 8-nonen-4-amines in the presence of a complex catalyst.
Industrial Production Methods
Industrial production of this compound often involves multicomponent reactions (MCRs) due to their efficiency and high yields. These reactions are typically carried out in the presence of catalysts such as polystyrene-supported sulfonic acid, which offers shorter reaction times and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
Substituted piperidines-1 undergo various chemical reactions, including:
Oxidation: Conversion of piperidines to piperidinones using oxidizing agents.
Reduction: Reduction of piperidinones back to piperidines using reducing agents.
Substitution: Introduction of different substituents on the piperidine ring through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, piperidinones, and other functionalized derivatives .
Applications De Recherche Scientifique
Substituted piperidines-1 have a wide range of applications in scientific research:
Chemistry: Used as building blocks in the synthesis of complex organic molecules.
Biology: Serve as ligands in the study of enzyme-substrate interactions.
Industry: Utilized in the production of agrochemicals and fine chemicals.
Mécanisme D'action
The mechanism of action of substituted piperidines-1 involves their interaction with specific molecular targets, such as enzymes and receptors. These compounds can modulate biological pathways by binding to active sites or altering the conformation of target proteins. For example, some substituted piperidines act as inhibitors of phosphatidylinositol-3-kinase, leading to apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Substituted piperidines-1 can be compared with other similar compounds, such as:
Pyridines: Aromatic nitrogen heterocycles with different electronic properties.
Dihydropyridines: Reduced forms of pyridines with distinct pharmacological activities.
Piperazines: Contain two nitrogen atoms in a six-membered ring, offering different binding affinities and biological effects.
This compound are unique due to their structural versatility and ability to undergo various chemical modifications, making them valuable in drug discovery and development .
Propriétés
Formule moléculaire |
C29H39N7O2 |
|---|---|
Poids moléculaire |
517.7 g/mol |
Nom IUPAC |
2-amino-2-methyl-N-[(2R)-1-oxo-5-phenyl-1-[4-[2-[2-(2H-tetrazol-5-yl)ethyl]phenyl]piperidin-1-yl]pentan-2-yl]propanamide |
InChI |
InChI=1S/C29H39N7O2/c1-29(2,30)28(38)31-25(14-8-11-21-9-4-3-5-10-21)27(37)36-19-17-23(18-20-36)24-13-7-6-12-22(24)15-16-26-32-34-35-33-26/h3-7,9-10,12-13,23,25H,8,11,14-20,30H2,1-2H3,(H,31,38)(H,32,33,34,35)/t25-/m1/s1 |
Clé InChI |
NLJAGSJEAGPLOW-RUZDIDTESA-N |
SMILES isomérique |
CC(C)(C(=O)N[C@H](CCCC1=CC=CC=C1)C(=O)N2CCC(CC2)C3=CC=CC=C3CCC4=NNN=N4)N |
SMILES canonique |
CC(C)(C(=O)NC(CCCC1=CC=CC=C1)C(=O)N2CCC(CC2)C3=CC=CC=C3CCC4=NNN=N4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[(2Z)-2-[[5-[2-[5-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-3-(2-ethylhexyl)thiophen-2-yl]-4,8-bis[5-(2-ethylhexyl)thiophen-2-yl]thieno[2,3-f][1]benzothiol-6-yl]-4-(2-ethylhexyl)thiophen-2-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B12083569.png)


![Propanamide,N-[2-[(1S)-5-bromo-2,3-dihydro-6-methoxy-1H-inden-1-yl]ethyl]-](/img/structure/B12083590.png)

![3-[14,16-dihydroxy-3-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12083603.png)

